

The Chemical Nature of Liquid Sodium Silicate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium silicate**

Cat. No.: **B073388**

[Get Quote](#)

An In-depth Exploration for Researchers and Drug Development Professionals

Liquid **sodium silicate**, often referred to as water glass, is not a single, discrete compound but rather a family of versatile inorganic chemicals. These aqueous solutions are characterized by a range of chemical formulas, primarily defined by the ratio of silicon dioxide (SiO_2) to sodium oxide (Na_2O). This guide provides a comprehensive technical overview of the chemical formula, properties, synthesis, and analysis of liquid **sodium silicate**, tailored for a scientific audience.

Understanding the Chemical Formula

The generalized chemical formula for **sodium silicate** is represented as $(\text{Na}_2\text{O})_x \cdot (\text{SiO}_2)_y$ or $\text{Na}_{2x}\text{Si}_y\text{O}_{2y+x}$. In its liquid form, it is an aqueous solution of these silicate polymers. The crucial determinant of the properties of a **sodium silicate** solution is the weight ratio of SiO_2 to Na_2O . This ratio can be converted to a molar ratio by multiplying by 1.032. The anions in these solutions are often polymeric.

Commercially available **sodium silicate** solutions are typically classified based on this ratio:

- Alkaline Silicates: These have a $\text{SiO}_2:\text{Na}_2\text{O}$ weight ratio below 2.85:1 and exhibit more alkaline properties.
- Neutral Silicates: With a higher $\text{SiO}_2:\text{Na}_2\text{O}$ ratio, these are less alkaline.

The specific composition of the solution dictates its physical and chemical properties, making it suitable for a wide array of industrial applications, from a binder in cements to a deflocculant in water treatment.[\[1\]](#)[\[2\]](#)

Physicochemical Properties of Liquid Sodium Silicate

The physical properties of liquid **sodium silicate** solutions, such as density and viscosity, are highly dependent on the $\text{SiO}_2:\text{Na}_2\text{O}$ ratio and the total solids concentration. The following tables summarize key quantitative data for various grades of liquid **sodium silicate**.

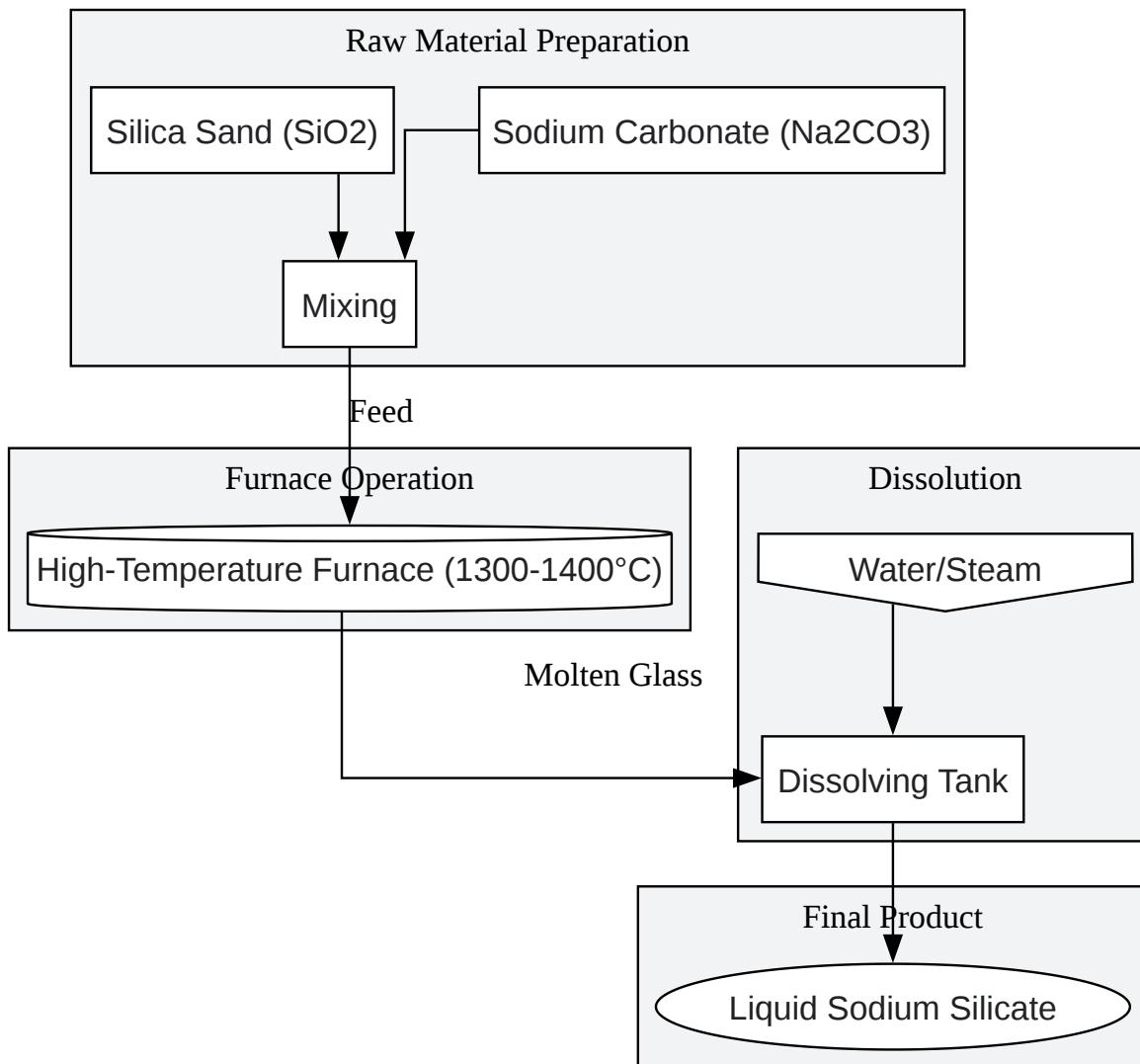
Table 1: Physical Properties of Liquid **Sodium Silicate** at Varying Ratios

SiO₂:Na₂O Weight Ratio	Specific Gravity (at 20°C)	Degrees Baumé (°Bé)	Viscosity (cP at 20°C)
1.6 - 2.6	1.38 - 1.70	40 - 60	Varies with concentration
2.6 - 3.2	1.38 - 1.53	40 - 50	Varies with concentration
3.2 - 3.5	1.26 - 1.45	30 - 42	Varies with concentration

Data sourced from Silmaco[\[3\]](#)

Table 2: General Physicochemical Data for Liquid **Sodium Silicate**

Property	Value
Appearance	Clear, colorless to slightly yellow or greenish-blue, viscous liquid ^[4]
Odor	Odorless
pH	11 - 13 (Alkaline) ^[5]
Boiling Point	Approximately 105 - 108 °C ^[5]
Freezing Point	0 °C ^[5]
Solubility in Water	Soluble

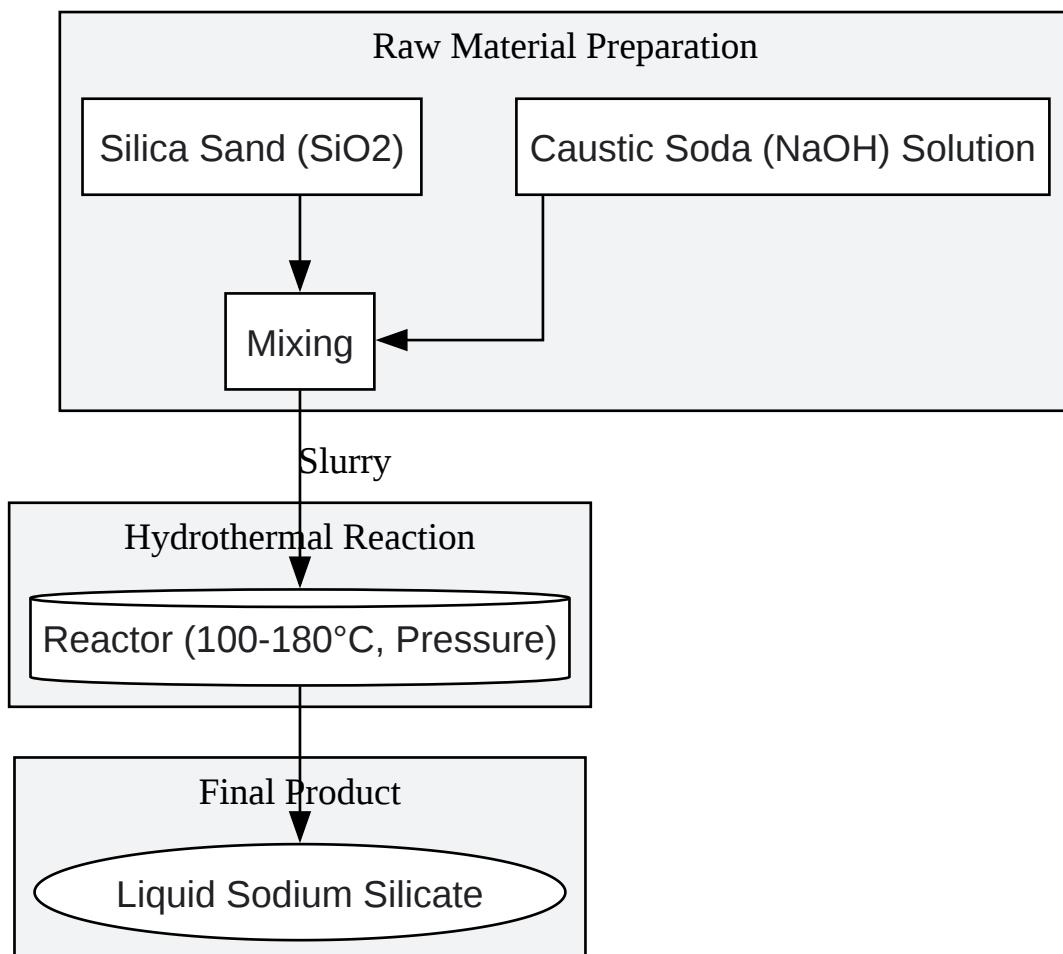

Industrial Production of Liquid Sodium Silicate

The industrial manufacturing of liquid **sodium silicate** can be broadly categorized into two primary methods: the dry process (also known as the thermal or furnace process) and the wet process (hydrothermal process).

Dry Process (Thermal Method)

The dry process involves the high-temperature fusion of silica sand (SiO_2) and sodium carbonate (soda ash, Na_2CO_3). The raw materials are precisely mixed and fed into a furnace, where they are heated to temperatures between 1300°C and 1400°C.^[4] This high-temperature reaction produces molten **sodium silicate**, often referred to as "glass." This molten glass is then cooled and dissolved in water under pressure with steam to produce liquid **sodium silicate** of the desired concentration.

The following diagram illustrates the workflow of the dry process for **sodium silicate** production.


[Click to download full resolution via product page](#)

Caption: Dry Process for **Sodium Silicate** Production.

Wet Process (Hydrothermal Method)

The wet process involves the direct reaction of silica sand with a caustic soda (sodium hydroxide, NaOH) solution in a reactor under elevated temperature and pressure.^[4] This method is generally used to produce **sodium silicates** with lower SiO₂:Na₂O ratios. The reaction is typically carried out at temperatures between 100°C and 180°C.^[4]

The following diagram illustrates the workflow of the wet process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanotrun.com [nanotrun.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Silicates | Silmaco [silmaco.com]

- 4. asiachmical.com [asiachmical.com]
- 5. redox.com [redox.com]
- To cite this document: BenchChem. [The Chemical Nature of Liquid Sodium Silicate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073388#what-is-the-chemical-formula-for-liquid-sodium-silicate\]](https://www.benchchem.com/product/b073388#what-is-the-chemical-formula-for-liquid-sodium-silicate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com